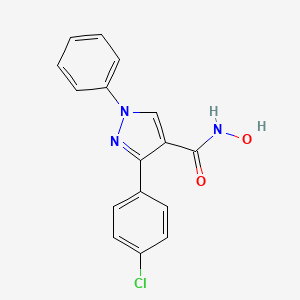
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, also known as MIPEP or N-1-(3-methylindol-1-yl)-2-(1-piperidinyl) ethanone, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIPEP is a piperidine-based compound that belongs to the class of indole-based compounds. MIPEP has been synthesized using a variety of methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine, serotonin, and sigma receptors. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antipsychotic effects. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and can improve cognitive function in animal models of schizophrenia. This compound has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications in various diseases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, including the optimization of synthesis methods to improve the yield of the product, the study of the mechanism of action of this compound, and the development of this compound-based therapeutic agents for various diseases. Other future directions include the study of the pharmacokinetics and pharmacodynamics of this compound and the exploration of this compound's potential as a diagnostic tool for various diseases. Overall, this compound has significant potential as a therapeutic agent and warrants further research.
Méthodes De Synthèse
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 3-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The reaction can be carried out using different solvents and at different temperatures to optimize the yield of the product. Other methods of synthesis include the reaction of 3-methylindole and 1-piperidin-1-yl-propan-1-one and the reaction of 3-methylindole and 1-piperidin-1-yl-butane-1-one.
Applications De Recherche Scientifique
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been found to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-7-3-4-8-15(14)17)11-16(19)18-9-5-2-6-10-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYNGWTYFMKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)



![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
